molecular formula C8H17F2N3 B13185969 2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine

2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No.: B13185969
M. Wt: 193.24 g/mol
InChI Key: YZWNFGOGEIRVHC-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C8H17F2N3. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a difluoropropylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperazine with a difluorinated alkylating agent. One common method includes the use of 2,2-difluoropropylamine as the alkylating agent, which reacts with 4-methylpiperazine under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification through chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine is unique due to the presence of difluoro substitution, which imparts distinct chemical and physical properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H17F2N3

Molecular Weight

193.24 g/mol

IUPAC Name

2,2-difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine

InChI

InChI=1S/C8H17F2N3/c1-12-2-4-13(5-3-12)7-8(9,10)6-11/h2-7,11H2,1H3

InChI Key

YZWNFGOGEIRVHC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(CN)(F)F

Origin of Product

United States

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